

Application Note: Quantitative Analysis of Dapagliflozin and its Metabolites by LC-MS/MS

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Compound of Interest

Compound Name: *galacto-Dapagliflozin*

Cat. No.: *B560394*

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Abstract

This application note presents a comprehensive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of Dapagliflozin and its major metabolite, Dapagliflozin 3-O-glucuronide, in biological matrices. The protocols detailed herein are designed for researchers, scientists, and drug development professionals requiring robust analytical procedures for pharmacokinetic studies and metabolic monitoring.

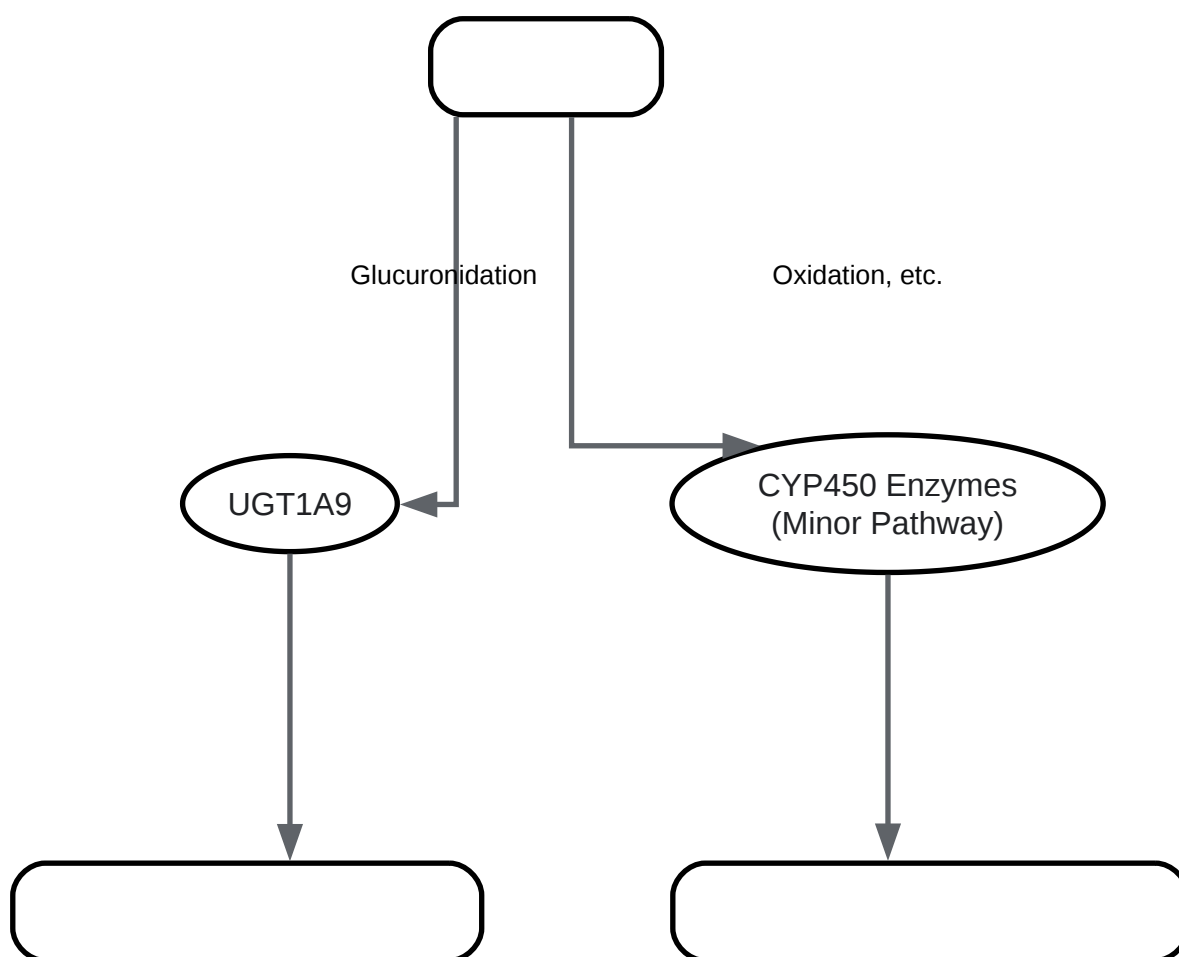
Introduction

Dapagliflozin is an orally active, selective sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the management of type 2 diabetes mellitus.^{[1][2]} It reduces renal glucose reabsorption, leading to increased urinary glucose excretion.^{[3][4]} Understanding the pharmacokinetics and metabolism of Dapagliflozin is crucial for its clinical development and therapeutic monitoring. The primary metabolic pathway for Dapagliflozin is glucuronidation, predominantly mediated by UGT1A9, to form its major, inactive metabolite, Dapagliflozin 3-O-glucuronide.^{[1][3]} Minor metabolic pathways include the formation of other glucuronidated, de-ethylated, and hydroxylated metabolites.^{[2][4]}

This document provides detailed protocols for sample preparation, chromatographic separation, and mass spectrometric detection of Dapagliflozin and its primary metabolite.

Dapagliflozin Metabolism

Dapagliflozin undergoes metabolism primarily in the liver and kidneys.[3] The main transformation is the conjugation with glucuronic acid to form Dapagliflozin 3-O-glucuronide. This metabolite is pharmacologically inactive at clinically relevant exposures.[3]



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Figure 1: Dapagliflozin Metabolic Pathway.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for extracting Dapagliflozin and its metabolites from plasma samples.[5]

Materials:

- Human plasma samples
- Acetonitrile (ACN), HPLC grade
- Methanol, HPLC grade
- Internal Standard (IS) working solution (e.g., Dapagliflozin-d5)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge

Protocol:

- To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
- Spike with 10 µL of the internal standard working solution.
- Add 300 µL of cold acetonitrile or methanol to precipitate the plasma proteins.
- Vortex the mixture for 1 minute to ensure thorough mixing.
- Centrifuge the tubes at 10,000 rpm for 10 minutes at 4°C.
- Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

- Agilent 1200 HPLC system or equivalent[6]

Chromatographic Conditions:

Parameter	Condition 1	Condition 2
Column	Agilent InfinityLab Poroshell 120 EC-C18 (2.1×100 mm, 2.7 µm)[6]	Waters XSELECT HSS T3 (2.1 × 100 mm, 3.5 µm)[7]
Mobile Phase A	5mM Ammonium Acetate in Water	0.1% Formic Acid in Water
Mobile Phase B	Acetonitrile	Acetonitrile with 0.1% Formic Acid
Gradient	Isocratic: 20:80 (A:B)[6]	A suitable gradient may be developed to separate parent and metabolites.
Flow Rate	0.2 mL/min[6]	0.3 mL/min[7]
Column Temperature	35°C[6]	Ambient or controlled as needed.
Injection Volume	10 µL[6]	5 µL

Mass Spectrometry

Instrumentation:

- Agilent 6410 Triple Quadrupole LC-MS or equivalent[6]

MS/MS Parameters:

Parameter	Dapagliflozin	Dapagliflozin 3-O-glucuronide (D3OG)
Ionization Mode	Positive ESI[6] / Negative ESI[8]	Negative ESI[7]
Precursor Ion (m/z)	426.20 ([M+NH ₄] ⁺)[6] / 467.1 ([M+CH ₃ COO] ⁻)[9]	Information to be determined empirically.
Product Ion (m/z)	107.20[6] / 329.1[9]	Information to be determined empirically.
Fragmentor Voltage	140 V[6]	To be optimized.
Collision Energy	40 eV[6]	To be optimized.
Dwell Time	200 ms[6]	200 ms

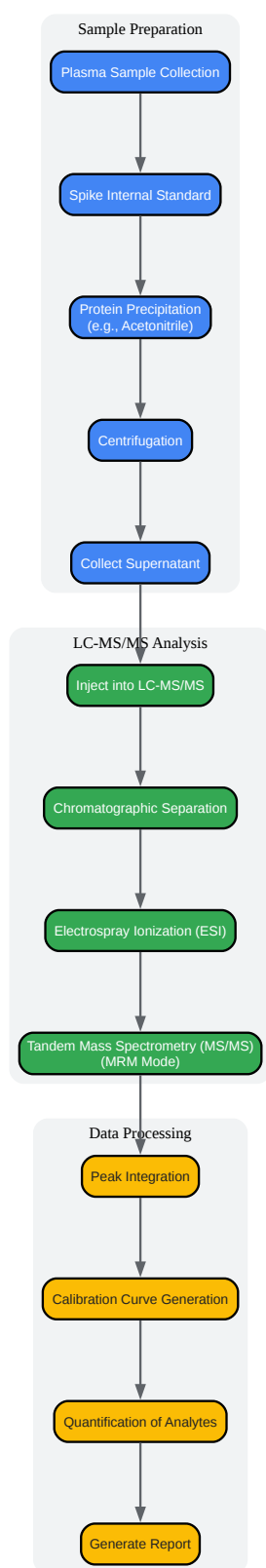
Quantitative Data Summary

The following table summarizes the performance characteristics of a validated LC-MS/MS method for the quantification of Dapagliflozin.

Analyte	Matrix	Linearity Range (ng/mL)	LOD (ng/mL)	LOQ (ng/mL)	Reference
Dapagliflozin	Tablets	25-500	6.83	20.70	[6]
Dapagliflozin	Plasma	0.10-200	0.03	0.10	[9]
Dapagliflozin	Plasma	5-50	-	-	[7]
D3OG	Plasma	50-500	-	-	[7]

Experimental Workflow

The overall workflow for the LC-MS/MS analysis of Dapagliflozin and its metabolites is depicted below.



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Figure 2: LC-MS/MS Analysis Workflow.

Conclusion

The LC-MS/MS methods described provide a robust and sensitive approach for the quantitative analysis of Dapagliflozin and its major metabolite in biological samples. These protocols can be readily adapted and validated for use in various research and drug development applications. The provided workflows and tabulated data offer a clear guide for setting up and executing these analytical procedures.

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